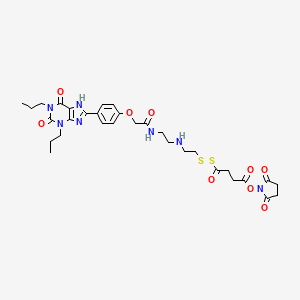
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including disulfide, amide, and ester groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate typically involves multiple steps:
Formation of the disulfide bond: This step involves the reaction of two thiol-containing intermediates under oxidative conditions to form the disulfide linkage.
Amide bond formation: The amide bonds are formed through the reaction of carboxylic acid derivatives with amines, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Disulfide Bond Formation: The disulfide bond can form reversible covalent linkages with thiol groups in proteins, affecting their structure and function.
Amide and Ester Bonds: These bonds can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione Disulfide: Contains a disulfide bond and is involved in redox reactions in cells.
N,N’-Diacetylcystine: Another disulfide-containing compound with applications in biochemistry.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Used in protein cross-linking studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to form reversible disulfide bonds makes it particularly valuable in the study of redox biology and protein interactions.
Propriétés
Formule moléculaire |
C31H39N7O9S2 |
|---|---|
Poids moléculaire |
717.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethylamino]ethyldisulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C31H39N7O9S2/c1-3-16-36-29-27(30(44)37(17-4-2)31(36)45)34-28(35-29)20-5-7-21(8-6-20)46-19-22(39)33-14-13-32-15-18-48-49-26(43)12-11-25(42)47-38-23(40)9-10-24(38)41/h5-8,32H,3-4,9-19H2,1-2H3,(H,33,39)(H,34,35) |
Clé InChI |
BCDTTXGAJHVPDS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNCCSSC(=O)CCC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
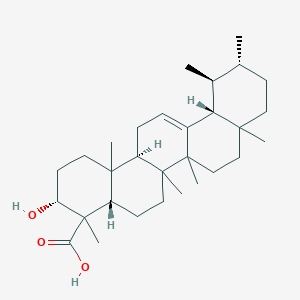
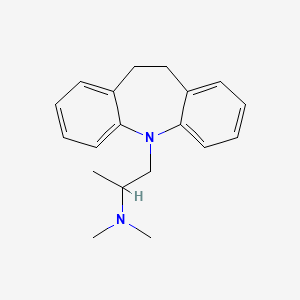
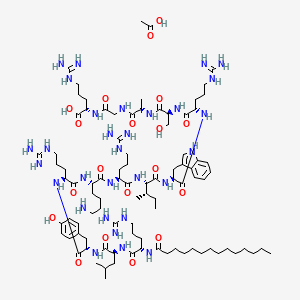
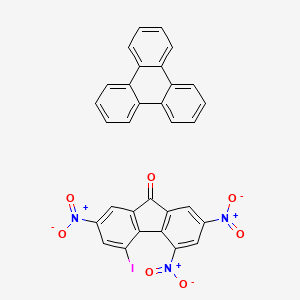
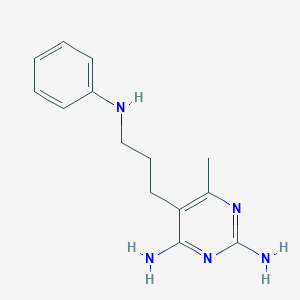

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

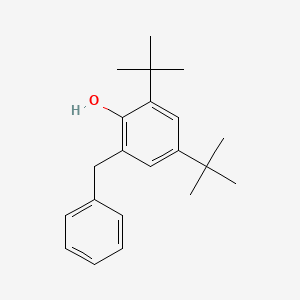

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
